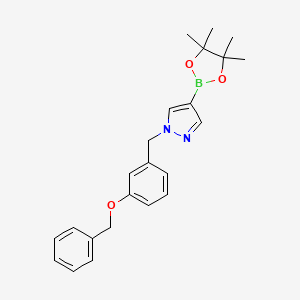

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Nomenclature and Chemical Identity

The compound 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a sophisticated organic molecule with the Chemical Abstracts Service registry number 1430750-52-9. The systematic nomenclature reflects its complex structural architecture, incorporating multiple functional groups within a single molecular framework. The molecular formula C23H27BN2O3 indicates the presence of 23 carbon atoms, 27 hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 390.28 atomic mass units.

The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions, with the pyrazole ring serving as the parent heterocycle. The substitution pattern includes a benzyloxy group attached to the benzyl substituent at the 3-position, while the 4-position of the pyrazole ring bears the characteristic dioxaborolane functionality. The structural identifier SMILES (Simplified Molecular Input Line Entry System) code CC1(C)C(C)(C)OB(C2=CN(CC3=CC=CC(OCC4=CC=CC=C4)=C3)N=C2)O1 provides a linear representation of the molecular connectivity.

The compound belongs to the broader class of organoboron compounds, specifically categorized as a boronic ester derivative of pyrazole. This classification places it within the realm of important synthetic intermediates used extensively in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is particularly significant, as this functional group exhibits excellent stability under various reaction conditions while maintaining high reactivity in appropriate catalytic systems.

Historical Context and Discovery

The development of pyrazole-boronic acid derivatives emerged from the convergence of two significant areas in organic chemistry: heterocycle synthesis and organoboron chemistry. Pyrazole compounds have been known since the late 19th century, but their incorporation with boronic acid functionalities represents a more recent advancement in synthetic methodology. The synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters gained prominence through patent literature in the early 21st century, with significant contributions to synthetic methodologies documented in Chinese patent CN103601749A from 2013.

The synthetic approach to these compounds typically involves a three-step process beginning with the reaction of pyrazole with iodine and hydrogen peroxide to generate 4-iodopyrazole intermediates. Subsequently, alkylation with appropriate halides produces 1-alkyl-4-iodopyrazole derivatives, which are then subjected to metal-halogen exchange reactions using Grignard reagents and subsequent borylation with boronic ester reagents. This methodology has been refined over the years to improve yields and reduce manufacturing costs, making these compounds more accessible for research applications.

The historical development of boronic ester chemistry can be traced to the pioneering work in organometallic chemistry, where boronic acids and their derivatives gained recognition for their utility in carbon-carbon bond formation. The introduction of pinacol boronate esters provided enhanced stability and improved handling characteristics compared to the corresponding boronic acids. This advancement facilitated the widespread adoption of boronic ester chemistry in both academic research and industrial applications, establishing these compounds as essential tools in contemporary synthetic organic chemistry.

Relevance in Contemporary Chemical Research

Contemporary chemical research has demonstrated the significant importance of this compound as a versatile synthetic intermediate. The compound's relevance extends across multiple research domains, including medicinal chemistry, materials science, and organic synthesis methodologies. The unique combination of the pyrazole core with boronic ester functionality provides researchers with a platform for accessing diverse molecular architectures through various coupling reactions.

In medicinal chemistry applications, pyrazole derivatives have demonstrated significant biological activity across numerous therapeutic areas. The compound features a pyrazole core substituted with a benzyloxy group and a boron-containing moiety, which may impart specific chemical and biological properties of interest in various scientific fields. The benzyloxy substituent introduces both steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions, making it particularly valuable for structure-activity relationship studies in drug discovery programs.

The compound's role in materials science applications centers on its utility as a building block for more complex materials with tailored properties. The boronic ester functionality enables facile incorporation into polymer backbones and other macromolecular structures through cross-coupling chemistry. Additionally, the pyrazole ring system can participate in coordination chemistry, potentially leading to the development of metal-organic frameworks and other advanced materials with specific electronic or optical properties.

Current research trends indicate increasing interest in sustainable synthesis methods for these compounds. Recent patent literature, including CN110698506A from 2019, describes improved synthetic methodologies that reduce side reactions and enhance overall efficiency. These developments reflect the growing demand for more environmentally conscious synthetic approaches while maintaining high standards for product quality and yield.

Overview of Related Pyrazole and Boronic Ester Compounds

The chemical landscape surrounding this compound includes numerous structurally related compounds that share either the pyrazole core or the boronic ester functionality. Pyrazole-4-boronic acid pinacol ester (CAS number 269410-08-4) represents the parent compound in this series, featuring the same boronic ester group attached to an unsubstituted pyrazole ring. This compound serves as a fundamental building block with a molecular formula of C9H15BN2O2 and molecular weight of 194.04 atomic mass units.

1-Benzylpyrazole-4-boronic acid pinacol ester (CAS number 761446-45-1) provides a structurally simpler analog featuring only the benzyl substituent without the additional benzyloxy functionality. With a molecular formula of C16H21BN2O2 and molecular weight of 284.17 atomic mass units, this compound demonstrates similar reactivity patterns while offering reduced molecular complexity for specific synthetic applications. The compound has been extensively characterized, with detailed spectroscopic data available in the literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Pyrazole-4-boronic acid pinacol ester | 269410-08-4 | C9H15BN2O2 | 194.04 | Unsubstituted pyrazole core |

| 1-Benzylpyrazole-4-boronic acid pinacol ester | 761446-45-1 | C16H21BN2O2 | 284.17 | Single benzyl substituent |

| This compound | 1430750-52-9 | C23H27BN2O3 | 390.28 | Benzyloxy-substituted benzyl group |

| 3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1401817-40-0 | C17H23BN2O3 | 314.19 | Benzyloxy at 3-position, methyl at 1-position |

The compound 3-(benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS number 1401817-40-0) represents another important structural variant with the benzyloxy group directly attached to the pyrazole ring rather than through a benzyl linker. This structural modification significantly alters the electronic properties and reactivity profile of the compound, demonstrating the importance of substitution patterns in determining chemical behavior.

Commercial availability of these compounds varies significantly, with some derivatives being readily accessible through chemical suppliers while others require custom synthesis. The compound 1-benzylpyrazole-4-boronic acid pinacol ester is commercially available from multiple suppliers, including Sigma-Aldrich, with reported purities typically exceeding 95 percent. In contrast, more complex derivatives such as the target compound may require specialized synthesis or custom manufacturing approaches.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives. The primary objective involves establishing a complete understanding of the compound's chemical properties, synthetic accessibility, and potential applications across various research domains. The review encompasses detailed analysis of structural characteristics, synthetic methodologies, and comparative studies with related compounds to provide researchers with essential information for effective utilization of this valuable synthetic intermediate.

The scope of this analysis includes comprehensive coverage of synthetic approaches documented in patent literature and peer-reviewed publications. Particular attention is devoted to the three-step synthetic methodology involving iodination, alkylation, and borylation reactions, as described in patent CN103601749A. Additionally, alternative synthetic routes and optimization strategies are examined to provide researchers with multiple pathways for accessing this compound and its derivatives.

Chemical reactivity patterns constitute another major focus area, with emphasis on the compound's behavior in cross-coupling reactions, particularly Suzuki-Miyaura coupling processes. The review examines the influence of the benzyloxy substituent on reactivity and selectivity, providing insights into structure-reactivity relationships that can guide future synthetic applications. Comparative analysis with simpler pyrazole-boronic ester derivatives helps establish the unique characteristics imparted by the complex substitution pattern.

Applications in medicinal chemistry and materials science are explored through examination of related compounds and analogous structures reported in the literature. While avoiding specific safety information, the review provides insights into the compound's potential utility as a building block for biologically active molecules and advanced materials. This analysis includes consideration of the compound's physical properties, stability characteristics, and compatibility with various synthetic transformations.

The review also addresses current challenges and opportunities in the field, including sustainable synthesis approaches and emerging applications. Recent developments in synthetic methodology, as reflected in patent literature such as CN110698506A, are examined to identify trends and future directions in this area of chemistry. The objective is to provide researchers with both historical perspective and forward-looking insights to facilitate continued advancement in the field.

Properties

IUPAC Name |

1-[(3-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFRCLMPXYJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound notable for its complex structure and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 390.3 g/mol. Its structure includes a pyrazole ring and a boron-containing dioxaborolane moiety, which are essential for its biological interactions.

Biological Activity Overview

Research has identified several biological activities associated with this compound, primarily focusing on its potential as an inhibitor in various biochemical pathways.

Inhibition Studies

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity. The presence of the benzyloxy group is believed to enhance hydrophobic interactions with target proteins, potentially increasing the compound's efficacy as an inhibitor.

Case Study 1: TPH1 Inhibition

A recent study evaluated various compounds for their ability to inhibit TPH1. Compounds similar to the target compound demonstrated over 60% inhibition at concentrations of 100 µM. These findings highlight the importance of structural modifications in enhancing inhibitory activity .

Case Study 2: Pyrazole Derivatives Against HIV

Another study focused on a library of pyrazole derivatives where several compounds exhibited significant antiviral activity against HIV-1. The benzyloxy substitution was noted as a key feature contributing to the pharmacological profile of effective inhibitors .

Research Findings Summary Table

| Study Focus | Inhibitor | Activity | Concentration | Inhibition % |

|---|---|---|---|---|

| TPH1 Inhibition | Similar Pyrazole Derivatives | Enzyme Inhibition | 100 µM | >60% |

| Antiviral Activity | Pyrazole Library | HIV-1 Replication | 50 µM | >50% |

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structural components allow for interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrazole compounds exhibit potent inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth .

- Inhibition of Enzymatic Activity : Research indicates that the dioxaborolane moiety can enhance the compound's ability to inhibit enzymes that are overexpressed in cancerous cells. The incorporation of the benzyloxy group improves solubility and bioavailability, which are critical factors for drug efficacy .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Organic Synthesis Applications

- Building Block in Synthesis : Due to its boron-containing structure, this compound serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules .

- Functionalization : The presence of the benzyloxy group allows for further functionalization of the pyrazole ring, enabling the synthesis of more complex derivatives with tailored biological activities .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized in polymer synthesis where boron-containing monomers are incorporated into polymer chains to impart unique properties such as improved thermal stability and mechanical strength .

- Nanotechnology : Its structural features make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the surface properties through functionalization enhances the targeting capabilities of these nanocarriers .

Case Studies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides (X = Br, I, OTf). This reaction is pivotal for constructing biaryl systems in medicinal chemistry and materials science.

-

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination yield the coupled product .

-

Selectivity : The reaction tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) substituents on coupling partners .

Hydrolysis to Boronic Acid

The pinacol boronate ester undergoes hydrolysis under acidic conditions to generate the corresponding boronic acid, a key intermediate for further functionalization.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 1M HCl, THF/H₂O (1:1), 25°C | – | 4-(3-(Benzyloxy)benzyl)-1H-pyrazole-4-boronic acid | 89% | |

| H₃PO₄, acetone, reflux | – | Same as above | 82% |

-

Applications : The boronic acid product is reactive in Rh- or Cu-catalyzed additions (e.g., conjugate additions to α,β-unsaturated carbonyls) .

Functionalization of the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitutions and alkylation reactions at the N1 position or C3/C5 positions.

Hydrogenolysis of the Benzyloxy Group

The benzyl ether protecting group is cleaved under catalytic hydrogenation conditions to reveal a phenolic hydroxyl group.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | – | 1-(3-Hydroxybenzyl)-4-boronate pyrazole | 95% | |

| Ammonium formate, Pd/C, MeOH | – | Same as above | 88% |

-

Applications : The phenol product serves as a precursor for etherification or esterification reactions.

Stille Coupling Reactions

The boronate ester participates in Stille couplings with organostannanes under palladium catalysis, expanding access to diverse aryl-pyrazole architectures.

| Conditions | Catalyst | Organostannane | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃, AsPh₃, DMF | (E)-vinylstannane | Styrenyl-substituted pyrazole | 65% | |

| Pd(PPh₃)₄, LiCl, THF | Arylstannane (e.g., PhSnBu₃) | Biaryl-pyrazole | 71% |

Nucleophilic Substitution at Boron

The boronate ester reacts with nucleophiles (e.g., Grignard reagents) to form alkyl- or aryl-boronate derivatives.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| RMgX (R = Me, Ph), THF, 0°C | – | Alkyl/aryl-boronate pyrazole | 60–75% |

Oxidation and Reduction Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Boronic Esters

Key Findings:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl substitutions (e.g., ) increase electrophilicity of the boronic ester, accelerating Suzuki coupling rates compared to the target compound’s benzyloxy group, which is electron-donating .

- Steric Hindrance: Bulky substituents like 3-(benzyloxy)benzyl in the target compound may reduce coupling efficiency but improve selectivity in forming hindered biaryl products .

Biological Activity

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s resistance to oxidative degradation. In contrast, the target compound’s benzyloxy group may confer higher lipophilicity, favoring blood-brain barrier penetration .

Synthetic Accessibility

- Simple derivatives (e.g., 1-methyl-pyrazole boronate, ) are synthesized in higher yields (>80%) compared to the target compound, where multi-step functionalization (e.g., benzylation) may lower overall yields (e.g., 15% yield reported for a related alkylation step in ).

Safety Profiles

- Compounds with fluorinated benzyl groups (e.g., ) carry hazards such as skin/eye irritation (H315, H319), similar to the target compound. However, methyl-substituted derivatives () show fewer hazards, aligning with simpler structures .

Preparation Methods

Construction of the Pyrazole Core

The pyrazole ring can be synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or through cycloaddition reactions involving diazo compounds and alkynes. For example, a typical route involves:

- Reacting hydrazine derivatives with suitable β-dicarbonyl compounds under acidic or basic conditions.

- Cyclization under heat to form the pyrazole ring.

This method is well-documented for producing substituted pyrazoles with high regioselectivity and functional group tolerance.

Introduction of the Boronic Ester Group

The boronic ester, specifically the tetramethyl-1,3,2-dioxaborolane moiety, can be introduced via borylation reactions :

- Direct Borylation of Aromatic Rings: Using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under mild conditions.

- Electrophilic Borylation: Employing boron trihalides or boronic acids in the presence of base catalysts.

For instance, one effective method involves:

Reacting the pyrazole precursor with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ as a catalyst, in an inert solvent such as dioxane, at elevated temperatures (80–110°C). This yields the boronic ester-functionalized pyrazole.

Functionalization with the Benzyloxybenzyl Group

The benzyloxybenzyl group is typically introduced through nucleophilic substitution :

- Preparation of the benzyl alcohol derivative: Starting from 3-hydroxybenzyloxybenzyl derivatives.

- Protection and activation: Benzylation of hydroxyl groups using benzyl chloride in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).

- Coupling to the pyrazole core: Via nucleophilic substitution at suitable reactive sites or through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Final Assembly

The final compound is assembled by coupling the boronic ester-functionalized pyrazole with the benzyloxybenzyl fragment, often utilizing palladium-catalyzed Suzuki-Miyaura cross-coupling :

Pyrazole boronic ester + benzyloxybenzyl halide (or equivalent) in the presence of a palladium catalyst, base (e.g., potassium carbonate), and an inert solvent (e.g., toluene or dioxane) at reflux conditions.

Data Table Summarizing Preparation Methods

| Step | Reagents & Conditions | Purpose | Reference/Notes |

|---|---|---|---|

| 1 | Hydrazine + 1,3-dicarbonyl, heat | Pyrazole core synthesis | Standard heterocycle synthesis |

| 2 | Bis(pinacolato)diboron + Pd(dppf)Cl₂, dioxane, 80–110°C | Borylation of pyrazole | Efficient boronic ester formation |

| 3 | Benzyl chloride + K₂CO₃, DMF | Benzylation of phenolic hydroxyl | Benzyl protection |

| 4 | Cross-coupling (Pd catalyst, base) | Attach benzyloxybenzyl group | Suzuki-Miyaura reaction |

Notes on Research Findings and Optimization

- Reaction Conditions: Mild temperatures (80–110°C) and inert atmospheres are preferred to prevent side reactions.

- Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) significantly improve yields and regioselectivity.

- Solvent Choice: Polar aprotic solvents like DMF, DMSO, or dioxane facilitate solubility and reaction efficiency.

- Purification: Chromatography and recrystallization are typically employed to isolate high-purity products.

Q & A

Q. Optimization Tips :

- Use inert conditions (N₂/Ar) to prevent boronate oxidation.

- Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ for higher temperatures vs. Pd(dppf)Cl₂ for milder conditions ).

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Basic: Which analytical techniques are most reliable for structural confirmation?

Q. Key Methods :

- ¹H/¹³C NMR : Assign peaks using the compound’s symmetry. The benzyloxybenzyl group shows aromatic splitting (δ 6.8–7.4 ppm), while the dioxaborolane methyl groups appear as a singlet (δ ~1.3 ppm) .

- X-ray Crystallography : Resolves steric effects, e.g., confirming the orientation of the benzyloxy group relative to the pyrazole ring .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~419.2).

Q. Common Pitfalls :

- Boronate esters may hydrolyze during analysis. Use anhydrous solvents and avoid prolonged exposure to moisture.

Advanced: How can researchers optimize Suzuki-Miyaura couplings using this compound as a boronate donor?

Q. Experimental Design :

- Catalyst Selection : PdCl₂(PPh₃)₂ achieves 77% yield at 100°C , while Pd(OAc)₂/XPhos is preferable for sterically hindered substrates .

- Solvent System : Use a degassed THF/H₂O (1:1) mixture with Na₂CO₃ as the base for aqueous compatibility . For hydrophobic partners, switch to toluene/EtOH .

- Substrate Ratio : Maintain a 1:1.2 (boronate:aryl halide) ratio to minimize homecoupling.

Q. Data Contradiction Example :

- Lower yields observed with electron-deficient aryl halides may arise from competitive protodeboronation. Mitigate by adding stoichiometric NaI to stabilize the Pd intermediate .

Advanced: How to address discrepancies between experimental and computational structural data?

Case Study :

In DFT studies, the dioxaborolane ring may appear planar, whereas X-ray data shows slight puckering due to crystal packing forces .

Q. Resolution Strategy :

- Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries.

- Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative effects influencing conformation.

- Reconcile NMR chemical shifts with computed GIAO (Gauge-Independent Atomic Orbital) values.

Advanced: What computational approaches predict this compound’s reactivity in cross-coupling?

Q. Methodology :

Q. Practical Application :

- Predict regioselectivity in alkylation by analyzing charge distribution at pyrazole N-1 vs. C-3 positions.

Advanced: How is this compound applied in medicinal chemistry, and what stability challenges arise?

Q. Biological Relevance :

Q. Stability Challenges :

- Hydrolysis : The dioxaborolane moiety is prone to hydrolysis in aqueous media. Use prodrug strategies or stabilize with PEGylated formulations.

- In Vivo Metabolism : Monitor deboronation by LC-MS/MS in plasma samples; consider replacing with a more stable trifluoroborate derivative.

Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?

Q. Troubleshooting Guide :

- Intermediate Characterization : Isolate and validate each step (e.g., alkylation before Suzuki coupling) via ¹H NMR .

- Purification Challenges : Use silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to separate boronate esters from polar byproducts .

- Scale-Up Issues : Replace batch reactions with flow chemistry for Pd-catalyzed steps to improve heat/mass transfer .

Advanced: How does the benzyloxy substituent influence steric and electronic effects in catalysis?

Q. Steric Effects :

Q. Electronic Effects :

- Electron-donating benzyloxy groups enhance boronate electrophilicity, accelerating transmetallation in Suzuki couplings. Confirmed via Hammett studies (σₚ = -0.37 for -OCH₂Ph) .

Advanced: Can this compound act as a bifunctional catalyst or ligand?

Q. Exploratory Applications :

- Ligand Design : The pyrazole nitrogen and boronate oxygen may coordinate to metals (e.g., Cu²⁺ for oxidation catalysis). Test via UV-Vis titration .

- Bifunctional Catalysis : In asymmetric synthesis, the chiral benzyloxy center could induce enantioselectivity. Screen with ketone substrates in transfer hydrogenation .

Advanced: What are the implications of isotopic labeling (e.g., ¹¹B/¹⁰B) for mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.